molecular formula C18H24N4O2 B2867708 3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1705885-12-6

3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2867708
CAS No.: 1705885-12-6
M. Wt: 328.416
InChI Key: KBZACJBUZLRPCR-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the tetrahydro-2H-pyran-4-yl group and the dimethylamino group. The final step involves the coupling of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been explored for their efficiency and sustainability in producing such complex molecules . These systems allow for better control over reaction conditions and can lead to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide: This compound is unique due to its specific structure and functional groups.

    Other Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents can have varying biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(dimethylamino)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-21(2)17-5-3-4-15(10-17)18(23)20-16-11-19-22(13-16)12-14-6-8-24-9-7-14/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZACJBUZLRPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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